molecular formula C22H26N2O11 B11968037 12,27-Dinitro-heptaoxa-tricyclo(23.4.0.0(9,14))nonacosa-hexaene

12,27-Dinitro-heptaoxa-tricyclo(23.4.0.0(9,14))nonacosa-hexaene

Katalognummer: B11968037
Molekulargewicht: 494.4 g/mol
InChI-Schlüssel: OBGGZRHTXVFXOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

12,27-Dinitro-heptaoxa-tricyclo(23.4.0.0(9,14))nonacosa-hexaene: is a complex organic compound with the molecular formula C22H26N2O11 and a molecular weight of 494.459 g/mol . This compound is characterized by its unique tricyclic structure, which includes seven oxygen atoms and two nitro groups. It is primarily used in scientific research due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 12,27-Dinitro-heptaoxa-tricyclo(23400(9,14))nonacosa-hexaene typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound .

Industrial Production Methods: While detailed industrial production methods are not widely documented, it is likely that the synthesis of this compound on an industrial scale would involve similar steps to those used in laboratory settings, with optimizations for yield and purity. The use of advanced equipment and automation would be essential to manage the complex synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 12,27-Dinitro-heptaoxa-tricyclo(23.4.0.0(9,14))nonacosa-hexaene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield amino derivatives, while oxidation could produce various oxidized forms of the compound .

Wirkmechanismus

The mechanism of action of 12,27-Dinitro-heptaoxa-tricyclo(23.4.0.0(9,14))nonacosa-hexaene involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the oxygen atoms in the tricyclic structure can form hydrogen bonds with other molecules. These interactions can influence various biochemical pathways, making the compound useful for studying molecular mechanisms in both chemistry and biology .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 12,27-Dinitro-heptaoxa-tricyclo(23.4.0.0(9,14))nonacosa-hexaene is unique due to its specific arrangement of nitro groups and oxygen atoms within the tricyclic structure. This configuration imparts distinct chemical properties that differentiate it from other similar compounds .

Eigenschaften

Molekularformel

C22H26N2O11

Molekulargewicht

494.4 g/mol

IUPAC-Name

12,27-dinitro-2,5,8,15,18,21,24-heptaoxatricyclo[23.4.0.09,14]nonacosa-1(25),9(14),10,12,26,28-hexaene

InChI

InChI=1S/C22H26N2O11/c25-23(26)17-1-3-19-21(15-17)34-13-9-29-5-6-30-10-14-35-22-16-18(24(27)28)2-4-20(22)33-12-8-31-7-11-32-19/h1-4,15-16H,5-14H2

InChI-Schlüssel

OBGGZRHTXVFXOH-UHFFFAOYSA-N

Kanonische SMILES

C1COCCOC2=C(C=CC(=C2)[N+](=O)[O-])OCCOCCOC3=C(C=C(C=C3)[N+](=O)[O-])OCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.